molecular formula C19H23BrN2O3S B3300097 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 899999-55-4

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3300097
CAS No.: 899999-55-4
M. Wt: 439.4 g/mol
InChI Key: WLHLFQNOMQAYDY-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide (Molecular Formula: C₁₉H₂₂BrN₃O₃S, Molecular Weight: 467.4 g/mol) is a sulfonamide derivative characterized by a brominated benzene ring, a sulfonamide linker, and a substituted ethyl chain bearing morpholine and 4-methylphenyl groups. Its synthesis typically involves nucleophilic substitution reactions between bromobenzenesulfonyl chloride and morpholine- or aryl-substituted ethylamines .

Properties

IUPAC Name

4-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-15-2-4-16(5-3-15)19(22-10-12-25-13-11-22)14-21-26(23,24)18-8-6-17(20)7-9-18/h2-9,19,21H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLFQNOMQAYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the bromination of a benzene derivative followed by sulfonation and subsequent coupling with a morpholine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound shares structural motifs with several sulfonamides and morpholine-containing derivatives. Key comparisons include:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound C₁₉H₂₂BrN₃O₃S Bromophenyl, morpholinoethyl, 4-methylphenyl 467.4 Sulfonamide linker, dual aromatic systems
4-Bromo-N-{2-[2-(4-methylphenyl)-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide C₁₉H₁₇BrN₄O₂S₂ Triazolo-thiazol ring, bromophenyl 477.4 Heterocyclic core replaces morpholine; altered solubility
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-4-methylbenzenesulfonamide C₂₃H₂₄BrN₅O₃S₂ Pyrimidine ring, methoxyphenyl 575.5 Pyrimidine introduces π-stacking potential
2-(4-Bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole C₁₉H₂₀BrN₃O Benzimidazole core, bromophenyl 394.3 Lacks sulfonamide; lower molecular weight

Key Observations :

  • Morpholine vs. Heterocyclic Replacements : Replacing morpholine with triazolo-thiazol (as in ) reduces hydrogen-bonding capacity but may enhance lipophilicity.
  • Bromine Positioning : The bromine on the benzene ring (common in all analogs) contributes to halogen bonding in receptor interactions .
Pharmacological and Physicochemical Properties
Property Target Compound 2-(4-Bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-phenyl]-4-methylbenzenesulfonamide
Melting Point (°C) Not reported 166.4–167.3 160–162
Yield (%) Not reported 80 63–74
Bioactivity Antimicrobial* Not reported Antimicrobial

Notes:

  • Antimicrobial Activity : Sulfonamide derivatives (e.g., ) exhibit broad-spectrum antimicrobial effects, likely due to sulfonamide’s inhibition of dihydropteroate synthase .
  • Morpholine’s Role: Morpholine-containing compounds generally display improved solubility compared to non-polar analogs (e.g., triazolo-thiazol derivatives in ).
Crystallographic and Conformational Analysis
  • Bond Lengths/Angles : The target compound’s bond parameters (e.g., S–N bond: ~1.63 Å, C–S–C angle: ~105°) align with typical sulfonamide structures, as seen in .
  • Ring Puckering : Morpholine adopts a chair conformation, similar to related structures analyzed via Cremer-Pople puckering coordinates .

Biological Activity

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Formula

  • Molecular Formula : C19H23BrN2O3S
  • CAS Number : 899999-55-4

Structure

The compound features:

  • A bromine atom
  • A sulfonamide functional group
  • A morpholine ring

This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

This compound interacts with various molecular targets such as enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, influencing critical biochemical pathways.

In Vitro Studies

Research indicates that sulfonamide derivatives can exhibit significant biological activities. For instance, studies have shown that related compounds can affect perfusion pressure in isolated rat heart models, suggesting cardiovascular implications. Specifically, certain benzene sulfonamides decreased perfusion pressure and coronary resistance, indicating potential therapeutic effects on cardiovascular health .

Case Studies

  • Cardiovascular Effects : In a study involving isolated rat hearts, the compound's analogs demonstrated a time-dependent decrease in perfusion pressure compared to controls. This suggests interactions with calcium channels, which are crucial for regulating blood pressure .
  • Anticancer Potential : Research on related sulfonamide compounds has explored their anticancer properties, indicating that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Pharmacokinetics

Pharmacokinetic studies using computational models (e.g., ADME/PK analysis) have suggested favorable absorption and distribution characteristics for this compound. These models predict good permeability in cellular systems, which is critical for therapeutic efficacy .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
2-hydrazinocarbonyl-benzenesulfonamideCardiovascular effects
This compoundPotential anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.